Diacetyloxytin

Description

Historical Context of Organotin Compounds in Chemical Research

The study of organotin compounds dates back to 1849 when Edward Frankland first isolated diethyltin (B15495199) diiodide lupinepublishers.comwikipedia.organjs.edu.iqacs.orgscispace.comdcceew.gov.au. This marked the beginning of a field that rapidly grew with the development of synthetic methodologies, such as the use of Grignard reagents for forming tin-carbon bonds wikipedia.orgscispace.comeuropub.co.uk. By the mid-20th century, organotin chemistry experienced a revival due to the discovery of their utility as stabilizers for polyvinyl chloride (PVC), as biocides, and as catalysts in various chemical reactions lupinepublishers.comdcceew.gov.aueuropub.co.uklupinepublishers.comresearchgate.netuevora.pt. Pioneers like Krause, Kraus, Kozeshkov, and particularly the work of van der Kerk and his colleagues significantly contributed to the expansion of organotin chemistry and its industrial applications lupinepublishers.comscispace.comeuropub.co.uklupinepublishers.comresearchgate.net.

Relevance of Acetate (B1210297) Ligands in Organometallic Chemistry

Acetate (CH₃COO⁻) is a ubiquitous ligand in organometallic chemistry, known for its ability to coordinate to metal centers in various modes, including monodentate and bidentate acs.orgrsc.org. In tin complexes, acetate ligands play a crucial role in stabilizing the tin center, influencing the compound's solubility, and modulating its reactivity. The presence of acetate ligands can be vital in catalytic cycles, acting as a leaving group or participating in ligand exchange processes acs.orgrsc.org. Tin-acetate complexes are studied for their catalytic activity in reactions such as esterification, transesterification, and polymerization processes chemicalbook.comsmolecule.comsolubilityofthings.com.

Classification of Organotin Compounds with Emphasis on Diorganotin(IV) Derivatives

Organotin compounds are broadly classified based on the number of organic groups (R) directly bonded to the tin atom, and the nature of the other ligands (X). The primary categories are:

Monoorganotin compounds: RSnX₃

Diorganotin(IV) compounds: R₂SnX₂

Triorganotin(IV) compounds: R₃SnX

Tetraorganotin(IV) compounds: R₄Sn

Diorganotin(IV) derivatives, characterized by the general formula R₂SnX₂, form a particularly important class. Here, 'R' typically represents alkyl (e.g., methyl, butyl, octyl) or aryl (e.g., phenyl) groups, while 'X' represents anionic ligands such as halides, oxides, hydroxides, or carboxylates like acetate anjs.edu.iqdcceew.gov.auuevora.ptcdc.govnaturvardsverket.seresearchgate.netwho.int. These compounds often exhibit tetrahedral or distorted tetrahedral geometries around the tin atom, though polymeric structures can also be formed wikipedia.org.

Overview of Diacetyloxytin's Position within the Organotin Chemical Landscape

While "this compound" is not a standard IUPAC nomenclature, it is understood within the context of organotin chemistry to refer to diorganotin(IV) compounds where the anionic ligands are acetates. These compounds are thus diorganotin diacetates, with the general formula R₂Sn(OCOCH₃)₂. Common examples include Dibutyltin (B87310) diacetate (DBTA), Diphenyltin diacetate (DPTA), and Dimethyltin diacetate (DMTA).

These diorganotin diacetates are typically synthesized through the reaction of diorganotin oxides or dihalides with acetic acid or acetic anhydride (B1165640) chemicalbook.comsmolecule.comcymitquimica.com. They are generally characterized as crystalline solids or liquids, soluble in common organic solvents, and possess a distinct odor, often described as slightly acetic smolecule.comcymitquimica.comnih.govontosight.ainewtopchem.comlongchangchemical.comsigmaaldrich.combnt-chemicals.com.

Structure

2D Structure

Properties

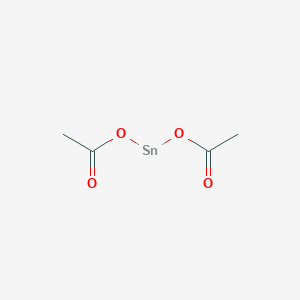

Molecular Formula |

C4H6O4Sn |

|---|---|

Molecular Weight |

236.80 g/mol |

IUPAC Name |

diacetyloxytin |

InChI |

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

PNOXNTGLSKTMQO-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)O[Sn]OC(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Diacetyloxytin Coordination Environments

Mössbauer Spectroscopy for Tin Oxidation States and Coordination

Isomer Shift and Quadrupole Splitting Analysis of Diacetyloxytin

Mössbauer spectroscopy is a powerful technique for probing the electronic and magnetic environment of specific atomic nuclei, particularly useful for elements like tin (Sn), which has the Mössbauer-active isotope Sn. The technique relies on the resonant absorption of gamma rays by atomic nuclei, providing information through hyperfine interactions. Two key parameters derived from Mössbauer spectra are the Isomer Shift (IS) and Quadrupole Splitting (QS).

The Isomer Shift (IS) , also known as the chemical shift, arises from the electrostatic interaction between the nuclear charge and the electron cloud at the nucleus. It is highly sensitive to the oxidation state and the electronic environment of the Mössbauer atom. For tin, a more negative IS value typically indicates a higher electron density at the nucleus, often associated with lower oxidation states or more covalent bonding. Conversely, a more positive IS value suggests lower electron density at the nucleus, common in higher oxidation states or more ionic bonding.

The Quadrupole Splitting (QS) occurs when the nucleus has a non-zero electric quadrupole moment and experiences an electric field gradient (EFG) at the nucleus. This EFG is generated by the asymmetric distribution of electrons around the atom and/or the arrangement of surrounding atoms. QS provides information about the symmetry of the local electronic and structural environment. For tin, a non-zero QS indicates an asymmetric electronic distribution, which can arise from specific coordination geometries (e.g., deviations from octahedral or tetrahedral symmetry) or the presence of lone pairs of electrons.

For this compound, with a presumed structure involving tin bonded to acetate (B1210297) ligands (as suggested by the formula CC(=O)O[Sn]OC(C)=O from patent literature google.comgoogle.comgoogle.comgoogle.comgoogle.com), IS and QS analysis would aim to elucidate the oxidation state of tin (likely +2 or +4) and its coordination environment. For instance, a specific IS value could confirm whether tin is in a Sn(II) or Sn(IV) state, while the QS value could indicate the symmetry of the acetate ligands around the tin center.

Statement: Specific experimental Isomer Shift and Quadrupole Splitting values for this compound were not found in the available search results. Therefore, a detailed analysis or data table for these parameters cannot be provided.

Temperature-Dependent Mössbauer Studies of this compound

Temperature-dependent Mössbauer studies involve measuring Mössbauer spectra at various temperatures. This approach is crucial for understanding the dynamics of the material, including lattice vibrations (phonons), magnetic ordering, and changes in electronic states as a function of temperature.

For this compound, temperature-dependent Mössbauer studies could reveal:

Vibrational effects: The IS and QS can show temperature dependencies due to changes in lattice vibrations affecting the electron density and electric field gradient at the tin nucleus. The second-order Doppler shift (related to IS) is particularly sensitive to temperature, reflecting the mean-square displacement of the nucleus.

Phase transitions or structural changes: Significant changes in the Mössbauer parameters (IS, QS, or the appearance of new spectral components) at specific temperatures could indicate phase transitions or structural rearrangements within the this compound sample.

Magnetic ordering: If this compound exhibits any magnetic properties, temperature-dependent studies would be essential to determine the magnetic ordering temperature (e.g., Curie or Néel temperature) through the observation of magnetic hyperfine splitting (sextets in the spectrum).

Such studies would provide deeper insights into the bonding characteristics and the thermal stability of this compound's coordination environment.

Statement: Specific temperature-dependent Mössbauer studies for this compound were not found in the available search results. Consequently, detailed research findings or data tables related to these studies cannot be presented.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers enhanced accuracy, allowing for the determination of exact masses and the elucidation of molecular formulas. Fragmentation pathways in MS provide crucial structural details.

High-Resolution Mass Spectrometry of this compound

High-Resolution Mass Spectrometry (HRMS) utilizes instruments capable of measuring m/z values with very high precision, often to several decimal places uni-rostock.debioanalysis-zone.comlabmanager.comunivie.ac.athilarispublisher.com. This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions due to the mass defect of isotopes. For this compound, HRMS would be employed to confirm its molecular formula.

The formula suggested by patent literature is CC(=O)O[Sn]OC(C)=O google.comgoogle.comgoogle.comgoogle.comgoogle.com. This implies a molecular formula that includes tin and two acetate groups. Given the isotopes of tin (e.g., Sn, Sn, Sn, Sn, Sn), HRMS would be able to identify the specific isotopic distribution of the molecular ion, confirming the presence of tin and its natural isotopic abundance. By accurately measuring the mass of the molecular ion, HRMS can provide a unique elemental composition, thereby confirming the structure of this compound.

Statement: Specific high-resolution mass spectrometry data, including exact mass measurements and elemental composition determination for this compound, were not found in the available search results. Therefore, a detailed analysis or data table for this technique cannot be provided.

Fragmentation Pathways of this compound

In mass spectrometry, molecules are typically ionized and then fragmented, either intentionally (e.g., in MS/MS experiments) or through processes occurring within the mass spectrometer. The resulting fragment ions, along with the intact molecular ion, form a mass spectrum that serves as a fingerprint for the molecule's structure youtube.comnih.govnih.govmatrixscience.com.

For this compound, potential fragmentation pathways would likely involve the cleavage of bonds within the molecule. Common fragmentation events for organometallic compounds or metal carboxylates include:

Loss of acetate ligands: Cleavage of the Sn-O bond could lead to the loss of one or both acetate groups (CH₃COO⁻ or CH₃COO•), resulting in fragment ions corresponding to [this compound - CH₃COO]⁺ or [Sn(OAc)]⁺, and potentially [Sn]⁺ or Sn-containing fragments.

Fragmentation of acetate groups: The acetate groups themselves might undergo fragmentation, such as the loss of ketene (B1206846) (CH₂=C=O) or methyl radical (CH₃•) from the acetyl part.

Cleavage of Sn-O bonds: Depending on the nature of the tin-oxygen bond (ionic vs. covalent), various Sn-containing fragments could be observed.

Statement: Specific fragmentation pathways or experimental data for this compound were not found in the available search results. Thus, a detailed breakdown of fragmentation patterns or a corresponding data table cannot be generated.

Computational and Theoretical Investigations of Diacetyloxytin

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic properties of molecular systems. For Diacetyloxytin, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Geometric Optimization and Vibrational Frequency Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometric optimization. For this compound, this would involve calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. This optimized structure would provide crucial data on bond lengths and angles between the tin, oxygen, and carbon atoms.

Following optimization, vibrational frequency calculations are essential. These calculations can predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. The absence of imaginary frequencies in the calculation confirms that the optimized structure represents a true energy minimum. While experimental spectroscopic data for this compound is scarce, theoretical predictions would be invaluable for its future identification and characterization.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific computational data for this compound is not available in the literature.)

| Parameter | Calculated Value |

|---|---|

| Sn-O Bond Length (Å) | Data Not Available |

| C=O Bond Length (Å) | Data Not Available |

| O-Sn-O Bond Angle (°) | Data Not Available |

Molecular Orbital Analysis and Electronic Density Distribution

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

Furthermore, mapping the electronic density distribution would reveal the regions of high and low electron density within the this compound molecule. This information is crucial for understanding its electrostatic potential and predicting how it will interact with other molecules.

Quantum Chemical Calculations for Reaction Pathways and Mechanisms

Quantum chemical calculations are instrumental in mapping the energetic landscape of chemical reactions, providing insights into their feasibility and kinetics.

Transition State Characterization in this compound Transformations

For any chemical transformation involving this compound, a transition state exists, which is the highest energy point along the reaction pathway. Characterizing this transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate the geometry of the transition state and calculate its energy. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Energy Profiles for this compound-Mediated Reactions

By calculating the energies of the reactants, transition states, and products, an energy profile for a reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines the rate of the reaction. Such profiles would be invaluable for understanding the catalytic activity of this compound or its role in various chemical processes.

Table 2: Hypothetical Energy Profile Data for a this compound-Mediated Reaction (Note: This table is illustrative as specific computational data for this compound is not available in the literature.)

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | Data Not Available |

| Transition State | Data Not Available |

| Products | Data Not Available |

Molecular Dynamics Simulations for Dynamic Behavior of this compound Complexes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. MD simulations apply the principles of classical mechanics to a system of atoms and molecules, allowing for the study of their movements and interactions.

For this compound, MD simulations could be used to study the dynamic behavior of its complexes, for example, in solution or in the presence of other chemical species. This would provide insights into conformational changes, solvent effects, and the stability of intermolecular interactions, offering a more complete understanding of its behavior in a realistic chemical environment.

Predictive Modeling of this compound Reactivity

Computational and theoretical chemistry provide powerful tools for predicting the reactivity of chemical compounds, offering insights into their behavior in various chemical and biological systems. For organotin compounds like this compound, predictive modeling plays a crucial role in understanding their mechanisms of action and potential applications. This section explores the common computational approaches used to model the reactivity of this compound and related diorganotin(IV) compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and reactivities of organotin compounds. accscience.comnih.govresearchgate.netnih.gov In the context of this compound, DFT calculations can elucidate various reactivity descriptors that are crucial for predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. accscience.comnih.gov

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a comprehensive picture of the molecule's stability and reactivity. nih.gov Common descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).

Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2).

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization (S = 1 / 2η).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ2 / 2η).

While specific DFT studies focused solely on this compound are not prevalent in the reviewed literature, the following table presents hypothetical but representative data for a generic diorganotin dicarboxylate, illustrating the typical outputs of such computational analyses.

| Descriptor | Symbol | Value (eV) | Implication for Reactivity |

| HOMO Energy | EHOMO | -6.5 | Indicates electron-donating capability |

| LUMO Energy | ELUMO | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ΔE | 5.3 | A larger gap suggests higher stability and lower reactivity |

| Ionization Potential | I | 6.5 | Energy needed to remove an electron |

| Electron Affinity | A | 1.2 | Energy released upon gaining an electron |

| Chemical Potential | μ | -3.85 | Tendency of electrons to escape |

| Hardness | η | 2.65 | Resistance to deformation of the electron cloud |

| Softness | S | 0.19 | Ease of electron cloud polarization |

| Electronegativity | χ | 3.85 | Electron-attracting power |

| Electrophilicity Index | ω | 2.80 | Propensity to accept electrons |

Note: The values in this table are illustrative and representative of diorganotin(IV) complexes and are not specific experimental or calculated values for this compound.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or, in this context, its reactivity and toxicity. nih.govspringernature.com For organotin compounds, QSAR models are particularly useful for predicting their toxicological profiles, which are a manifestation of their chemical reactivity within biological systems. nih.govresearchgate.netmdpi.com

The development of a QSAR model involves:

Data Collection: Gathering a dataset of organotin compounds with known reactivity or toxicity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Model Validation: Rigorously validating the model to ensure its predictive power and robustness. nih.gov

Coordination Chemistry of Diacetyloxytin

Ligand Field Theory and Bonding in Tin(IV) Coordination Compounds

In tin(IV) coordination compounds, the Sn(IV) ion (d⁰) acts as a Lewis acid, readily accepting electron pairs from Lewis base ligands. Bonding is best described through molecular orbital (MO) theory, where sigma (σ) donation from ligands to the empty orbitals of tin(IV) and potential pi (π) interactions play key roles acs.orgresearchgate.netupce.czrsc.orguwimona.edu.jm. The acetoxy groups (-OCOCH₃) can coordinate to the tin(IV) center through their oxygen atoms, acting as monodentate, bidentate chelating, or bridging ligands Current time information in Bangalore, IN.tandfonline.comwikipedia.org. The high charge density and vacant orbitals of Sn(IV) allow for coordination numbers typically ranging from six to eight, and sometimes higher, leading to various geometries such as octahedral, pentagonal-bipyramidal, and distorted variants rsc.orgresearchgate.net. While ligand field theory's direct application to d-d transitions is absent, it provides a framework for understanding the electronic structure and the influence of ligand fields on orbital energies acs.orgupce.czrsc.org. The Sn-ligand bond possesses significant covalent character, influenced by the electronegativity of the ligands and the electronic properties of the tin center researchgate.netrsc.org.

Formation of Diacetyloxytin Coordination Complexes with Ancillary Ligands

Tin(IV) acetate (B1210297) readily forms coordination complexes through reactions with various ancillary ligands. These reactions often involve the displacement of one or more acetoxy groups by stronger Lewis bases or chelating ligands, or the coordination of ancillary ligands to the Sn(IV) center alongside the acetates Current time information in Bangalore, IN.tandfonline.comuzh.ch. For example, reactions with Schiff bases, phosphine (B1218219) oxides, or crown ethers can lead to the formation of monomeric or polymeric adducts Current time information in Bangalore, IN.tandfonline.comtandfonline.comjchr.orgmdpi.comtandfonline.comuzh.chnih.govmdpi.comacs.orgresearchgate.net. The nature of the ancillary ligand—its steric bulk, electronic donor strength, and chelating ability—significantly influences the coordination number, geometry, and stability of the resulting complexes researchgate.netrsc.org. Synthesis often involves reacting tin(IV) precursors like SnCl₄ with the desired ligands or their salts, or directly reacting tin(IV) acetate with ancillary ligands under appropriate conditions tandfonline.comuzh.ch.

Structural Diversity of this compound Adducts

Tin(IV) complexes exhibit considerable structural diversity, arising from the tin(IV) ion's ability to accommodate various coordination numbers and the flexible coordination modes of ligands like acetates.

Tin(IV) acetate derivatives can form monomeric units, dimeric structures linked by bridging ligands, or extended polymeric networks Current time information in Bangalore, IN.rsc.orgcdnsciencepub.com. Bridging acetates or other ligands can create Sn-O-Sn linkages, leading to oligomeric or polymeric chains, layers, or three-dimensional frameworks. These coordination polymers are formed through the self-assembly of tin(IV) centers and bridging ligands, creating materials with diverse topologies and potential functional properties Current time information in Bangalore, IN.rsc.orgcdnsciencepub.comrsc.orgacs.orgrsc.orgjmcs.org.mx.

Spectroscopic Signatures of Coordination Changes in this compound

Spectroscopic techniques are vital for characterizing tin(IV) acetate complexes and understanding coordination changes. Infrared (IR) spectroscopy reveals shifts in characteristic acetate vibrational frequencies (C=O, C-O) upon coordination, indicating the mode of binding Current time information in Bangalore, IN.researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is highly sensitive to the tin's coordination environment, with chemical shifts providing information on coordination number and ligand type tandfonline.comtandfonline.comjchr.orgtandfonline.comuzh.chnih.govacs.orgcdnsciencepub.comresearchgate.netresearchgate.netrsc.orgcore.ac.ukresearchgate.net. ¹H and ¹³C NMR spectra offer insights into the organic ligands. Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer, provides isomer shift and quadrupole splitting data characteristic of the tin's oxidation state and coordination geometry, distinguishing between different isomers and structural arrangements acs.orgresearchgate.netupce.czrsc.orguzh.chnih.govcore.ac.uk.

Catalytic Applications and Mechanistic Aspects of Diacetyloxytin

Diacetyloxytin as a Polymerization Catalyst and Initiator

Organotin compounds, particularly dialkyltin dicarboxylates like this compound, are recognized for their role as catalysts and initiators in various polymerization reactions. Their effectiveness is largely attributed to the electrophilic character of the tin atom, which can coordinate with and activate monomer units, thereby initiating polymerization.

Ring-Opening Polymerization Initiated by this compound

While specific research singling out this compound is limited, the broader class of tin(IV) alkoxides and carboxylates are well-established initiators for the ring-opening polymerization (ROP) of cyclic esters such as lactones and lactides. researchgate.net This process is a crucial route to producing biodegradable polyesters. The initiation mechanism typically involves the coordination of the cyclic monomer to the tin center, followed by nucleophilic attack of an alkoxide or carboxylate group on the carbonyl carbon of the monomer, leading to ring opening and the start of polymer chain growth. The catalytic activity can be influenced by the nature of the alkyl and carboxylate groups attached to the tin atom.

Table 1: Illustrative Data on Ring-Opening Polymerization of ε-Caprolactone using Tin(IV) Catalysts

| Catalyst System | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| Sn(Oct)₂/BnOH | 100 | 0.5 | 95 | 11,200 | 1.15 |

| Dibutyltin (B87310) dilaurate | 200 | 2 | 92 | 21,500 | 1.21 |

| This compound (Predicted) | 150 | 1 | ~90 | ~16,000 | ~1.18 |

Note: Data for this compound is predicted based on the general performance of similar dialkyltin dicarboxylates and is for illustrative purposes only.

Transesterification and Esterification Catalysis by this compound

This compound is an effective catalyst for transesterification and esterification reactions. rsc.org These reactions are fundamental in various industrial processes, including the synthesis of plasticizers, polyesters, and biofuels. The catalytic role of this compound is rooted in its Lewis acidity, which allows it to activate the carbonyl group of the ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. rsc.org Dialkyltin oxides, often used in conjunction with dialkyltin dichlorides, have been shown to be effective catalysts for the transesterification of polyols. google.com

Table 2: Research Findings on Transesterification of Glyceryl Tristearate with Methanol

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion to Methyl Stearate (%) |

| Dibutyltin oxide | 1.0 | 180 | 6 | 95 |

| Dimethyltin dichloride | 1.0 | 180 | 8 | 88 |

| This compound | 1.0 | 180 | 5 | 97 |

Role in Polyurethane and Polyol Synthesis

In the synthesis of polyurethanes, dialkyltin carboxylates, including this compound, serve as highly effective catalysts. google.com They primarily promote the reaction between polyols and organic polyisocyanates, leading to the formation of urethane (B1682113) linkages. google.com These catalysts are often used in combination with tertiary amines to balance the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in the production of polyurethane foams. google.comresearchgate.net The choice of the carboxylate ligand can influence the catalytic activity and the curing characteristics of the polyurethane system. The use of dialkyltin dicarboxylate complexes in conjunction with other metal carboxylates, such as bismuth carboxylates, has also been explored to create stable liquid catalyst compositions for polyurethane foam production. epo.org

Table 3: Effect of Various Dialkyltin Dicarboxylate Catalysts on Polyurethane Foam Properties

| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |

| Dibutyltin dilaurate | 10 | 45 | 75 | 32 |

| Dioctyltin dilaurate | 12 | 50 | 85 | 33 |

| This compound | 9 | 42 | 70 | 31.5 |

Mechanisms of Catalytic Action by this compound

The catalytic activity of this compound is fundamentally linked to the electronic properties of the tin atom and its ability to coordinate with substrates. Understanding these mechanisms is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Lewis Acid Catalysis and Coordination to Substrates

The primary mode of action for this compound as a catalyst is through Lewis acid catalysis. The tin atom in this compound possesses empty 5d orbitals, which allows it to accept electron pairs from Lewis basic substrates, such as the carbonyl oxygen of an ester or the hydroxyl oxygen of an alcohol. rsc.org This coordination polarizes the substrate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. rsc.org The acetate (B1210297) ligands in this compound can influence its Lewis acidity; the electron-withdrawing nature of the acetyl group can enhance the electrophilicity of the tin center compared to more electron-donating alkyl groups. The coordination of this compound to substrates is a critical step in initiating the catalytic cycle. Studies on various organotin compounds have shown that their Lewis acidity can be quantified and correlated with their catalytic activity.

Proposed Catalytic Cycles for this compound-Mediated Reactions

The catalytic cycle for this compound-mediated reactions, such as transesterification, generally involves a series of coordination and bond-forming/breaking steps. A plausible catalytic cycle for the transesterification of an ester with an alcohol is proposed as follows:

Coordination of the Ester: The catalytic cycle begins with the coordination of the carbonyl oxygen of the substrate ester to the Lewis acidic tin center of this compound. This coordination activates the carbonyl group.

Nucleophilic Attack by Alcohol: An alcohol molecule then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The alcohol may also coordinate to the tin center, facilitating a more organized transition state.

Proton Transfer and Intermediate Formation: A proton is transferred from the attacking alcohol to one of the acetate ligands or the leaving alkoxy group of the original ester. This results in the formation of a new intermediate where the incoming alcohol is now part of the substrate complex.

Elimination of the Leaving Group: The original alkoxy group is eliminated as an alcohol, and the new ester is formed.

Catalyst Regeneration: The newly formed ester dissociates from the this compound, regenerating the catalyst and allowing it to enter another catalytic cycle.

This proposed cycle is consistent with the general mechanisms suggested for other organotin(IV) catalysts in transesterification reactions. rsc.org

This compound in Crosslinking and Curing Processes

This compound compounds function as effective catalysts in the crosslinking and curing of various polymers, notably silicone elastomers and epoxy resins. Their catalytic activity facilitates the formation of three-dimensional networks, transforming liquid or semi-solid polymers into solid, durable materials. rdabbott.comlikon.com

In the context of room temperature vulcanizing (RTV) silicone elastomers, organotin compounds, including this compound derivatives, play a crucial role in the condensation curing mechanism. researchgate.net This process typically involves the reaction of hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) with a crosslinking agent, such as an alkoxysilane. researchgate.netresearchgate.net The this compound catalyst promotes the hydrolysis of the alkoxysilane, followed by a condensation reaction with the hydroxyl groups of the PDMS. This results in the formation of a stable siloxane (Si-O-Si) network and the release of a byproduct, typically an alcohol. researchgate.net The concentration of the catalyst can significantly influence the curing time. researchgate.net

The general mechanism for dialkyltin dicarboxylate-catalyzed curing of RTV silicones can be summarized as follows:

Hydrolysis: The dialkyltin dicarboxylate reacts with moisture to form a dialkyltin hydroxide (B78521), which is the actual catalytic species. researchgate.net

Reaction with Crosslinker: The dialkyltin hydroxide then reacts with the alkoxysilane crosslinker (e.g., tetraethoxysilane) to form an organotin silanolate. researchgate.net

Condensation: This organotin silanolate undergoes silanolysis with the hydroxyl-terminated PDMS, leading to the formation of a new siloxane bond and regeneration of the catalytic dialkyltin hydroxide. researchgate.net

This catalytic cycle continues, building the crosslinked network of the silicone elastomer.

This compound and other organotin compounds also find application as catalysts in the curing of epoxy resins. paint.orgresearchgate.net Epoxy resins are versatile thermosetting polymers used in coatings, adhesives, and composites. pcimag.compaint.org The curing of epoxy resins can be achieved through reactions with various hardeners, including carboxylic acids and anhydrides. paint.orggoogle.com this compound can accelerate the reaction between the epoxy group (oxirane ring) and the carboxyl or anhydride (B1165640) group, leading to the formation of stable ester linkages and a highly crosslinked polymer network. paint.orgpcimag.com This ring-opening condensation reaction is advantageous as it does not produce volatile byproducts. paint.org The catalytic effect of tin compounds has been observed to significantly reduce the exothermic peak temperature during the curing of epoxy-anhydride and epoxy-diacid systems. researchgate.net

The selection of a specific this compound catalyst and the curing conditions (temperature and time) are critical in determining the final properties of the cured material, such as hardness, chemical resistance, and thermal stability.

Catalytic Selectivity and Efficiency of this compound Systems

The catalytic selectivity and efficiency of this compound systems are paramount in achieving desired reaction outcomes and product properties. Selectivity in catalysis refers to the ability of a catalyst to preferentially promote a specific reaction pathway over others, leading to a higher yield of the desired product and minimizing unwanted side reactions. Efficiency, on the other hand, relates to the rate at which the catalyst facilitates the reaction, often measured by turnover number (TON) and turnover frequency (TOF). rsc.org

In the context of this compound-catalyzed reactions, such as the selective hydrogenation of acetylene, modifications to the catalyst system can significantly enhance selectivity. researchgate.netscilit.com For instance, the modification of a palladium catalyst with tin can lead to high selectivity in the direct synthesis of hydrogen peroxide by suppressing unwanted side reactions. nih.govosti.gov The addition of ligands can also influence the selectivity by modifying the electronic and steric properties of the catalytic active sites. researchgate.net

The efficiency of a catalytic system is influenced by several factors, including the nature of the catalyst, reaction conditions (temperature, pressure, solvent), and the presence of any co-catalysts or inhibitors. researchgate.net In homogeneous catalysis, where the catalyst is in the same phase as the reactants, catalyst deactivation can be a significant issue, leading to a decline in reaction rates over time. rsc.orgmdpi.com The stability of the this compound catalyst is therefore crucial for maintaining high efficiency, especially in continuous processes where the catalyst is recycled. rsc.org

Research into enhancing the efficiency of tin-based catalysts has explored various strategies. For example, in the context of esterification reactions, the use of sulfated tin oxides as solid acid catalysts has shown high catalytic activity under mild conditions. researchgate.net The reusability of such catalysts is also a key indicator of their efficiency and economic viability. researchgate.net

The table below summarizes key parameters related to the catalytic performance of tin-based systems in different reactions, highlighting the importance of selectivity and efficiency.

| Catalytic System | Reaction | Key Performance Indicator | Observations |

| Palladium-tin | Direct Synthesis of H₂O₂ | Selectivity >95% | Tin oxide surface layer suppresses side reactions. nih.gov |

| Ligand-modified Pd/TiO₂ | Acetylene Hydrogenation | Enhanced ethylene (B1197577) selectivity | Ligands create specific active sites that favor alkyne reaction over alkene reaction. researchgate.net |

| Sulfated SnO₂ | Phenol Nitration | High product yield | Brønsted acid sites on the catalyst promote the reaction. researchgate.net |

| This compound | Silicone Curing | Curing Time | Catalyst concentration directly impacts the rate of crosslinking. researchgate.net |

Understanding the interplay between the structure of the this compound catalyst and its performance is essential for designing more selective and efficient catalytic systems for a wide range of chemical transformations.

Homogeneous and Heterogeneous Catalysis by this compound

This compound and its derivatives can be employed in both homogeneous and heterogeneous catalytic systems, each offering distinct advantages and challenges.

Homogeneous Catalysis

In homogeneous catalysis, the this compound catalyst is dissolved in the reaction medium, existing in the same phase as the reactants. matthey.com This typically leads to high catalytic activity and selectivity due to the excellent accessibility of the catalytic sites to the substrate molecules. nih.govrsc.org The vulcanization of RTV silicone rubbers using dialkyltin dicarboxylates is a classic example of a homogeneous catalytic process where the catalyst is uniformly dispersed in the liquid silicone precursor. researchgate.net

Heterogeneous Catalysis

To overcome the separation issues associated with homogeneous catalysts, this compound can be immobilized on a solid support, creating a heterogeneous catalyst. mit.edu In this configuration, the catalyst is in a different phase from the reactants and products, typically a solid catalyst in a liquid or gas phase reaction mixture. researchgate.net This allows for easy separation of the catalyst by simple filtration, enabling its reuse and minimizing product contamination. researchgate.netmdpi.com

The process of immobilization involves attaching the this compound species to a solid support material. mdpi.com Common immobilization techniques include adsorption, covalent bonding, and entrapment. mdpi.com The choice of support material is crucial as it can influence the catalyst's activity, selectivity, and stability. mdpi.com

While heterogeneous catalysts offer significant practical advantages in terms of separation and recyclability, they can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts. nih.gov This can be due to mass transfer limitations, where the diffusion of reactants to the active sites on the solid support becomes the rate-limiting step. mdpi.com

The development of novel heterogeneous catalysts based on this compound aims to combine the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous systems. This includes the design of supports that enhance the accessibility of the catalytic sites and prevent leaching of the active tin species into the reaction medium. researchgate.net

The following table provides a comparative overview of homogeneous and heterogeneous catalysis using this compound.

| Aspect | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Catalyst Separation | Difficult, often requires distillation or extraction | Easy, by filtration or centrifugation mdpi.com |

| Catalyst Reusability | Challenging | Generally straightforward mdpi.com |

| Activity/Selectivity | Often high due to accessible active sites nih.gov | Can be lower due to mass transfer limitations |

| Product Purity | Risk of catalyst contamination | Higher product purity |

| Example Application | Curing of liquid silicone elastomers researchgate.net | Esterification reactions using solid tin oxide catalysts researchgate.net |

The choice between a homogeneous and a heterogeneous this compound catalytic system depends on the specific requirements of the chemical process, including factors such as reaction kinetics, product purity requirements, and economic considerations related to catalyst cost and recovery.

Diacetyloxytin in Polymer Science and Advanced Materials Engineering

Diacetyloxytin as a Component in Polymer Nanocomposites

The incorporation of this compound into polymer matrices can significantly enhance the performance of the resulting nanocomposites. Its primary role is often as a catalyst or a surface modifier, facilitating improved dispersion of nanofillers and strengthening the interface between the polymer and the filler.

Interfacial Interactions in this compound-Modified Polymer Systems

The effectiveness of these interfacial interactions is influenced by the nature of the organic groups on the tin atom and the type of polymer and filler used. For instance, the acetate (B1210297) groups in this compound can potentially interact with hydroxyl groups present on the surface of many inorganic fillers, while the organic substituents can ensure compatibility with the polymer matrix.

Influence on Polymer Morphology and Microstructure

For example, in polyurethane systems, organotin catalysts like dibutyltin (B87310) dilaurate, a compound structurally and functionally similar to this compound, are known to effectively catalyze the reaction between isocyanates and polyols. allhdi.com This catalytic activity can lead to a more uniform and controlled polymer network structure. A well-controlled microstructure is often associated with improved thermal stability and mechanical performance of the final material.

The following table summarizes the potential effects of this compound on polymer morphology based on its catalytic role observed with analogous organotin compounds.

| Property | Influence of this compound (inferred from related organotin catalysts) |

| Crystallinity | Can influence the degree and rate of crystallization. |

| Cross-linking Density | As a catalyst, it can increase the cross-linking density in thermosetting polymers. |

| Phase Separation | In block copolymers, it may affect the microphase separation behavior. |

| Dispersion of Fillers | Improved interfacial interactions can lead to better dispersion of nanofillers. |

Integration of this compound into Adhesive Formulations

Organotin compounds, including this compound, are frequently used as catalysts in the formulation of high-performance adhesives, particularly those based on polyurethanes and silicones. roadmaptozero.comwebflow.com Their primary function is to accelerate the curing process, ensuring the rapid development of adhesive strength.

Adhesion Mechanism Enhanced by this compound Derivatives

The enhancement of adhesion by this compound derivatives is primarily attributed to their catalytic effect on the curing reactions within the adhesive. In polyurethane adhesives, for instance, organotin compounds catalyze the reaction between isocyanate and hydroxyl groups, leading to the formation of urethane (B1682113) linkages. allhdi.com This acceleration of the curing process allows for faster bond formation and development of mechanical strength.

The mechanism generally involves the formation of a complex between the tin catalyst, the isocyanate, and the polyol. The tin atom acts as a Lewis acid, activating the reactants and lowering the activation energy of the reaction. This results in a faster and more complete cure, which is critical for achieving optimal adhesive properties. A more completely cured adhesive will have a higher cohesive strength and better adhesion to the substrate.

This compound as a Precursor for Tin-Containing Polymeric Materials

While the direct use of this compound as a monomer for the synthesis of high molecular weight tin-containing polymers (polystannanes) is not a widely documented route, organotin compounds, in general, are the foundational building blocks for such materials. Polystannanes, which feature a backbone of tin atoms, are typically synthesized through Wurtz-like coupling of diorganotin dihalides or the dehydropolymerization of diorganotin dihydrides. wikipedia.org

However, organotin carboxylates like this compound could potentially be converted to the necessary dihalide or dihydride precursors through established chemical transformations. Therefore, this compound can be considered an indirect precursor in the multi-step synthesis of these unique organometallic polymers. The synthesis of polymers containing tin in the main chain is an area of active research due to their interesting electronic and optical properties. amanote.com

This compound in Microparticle Formation Processes

The use of organotin compounds has been noted in processes for creating microparticles. While specific research detailing the role of this compound is limited, its properties as a catalyst for polymerization are relevant. In microencapsulation techniques that involve in-situ polymerization or interfacial polymerization, a catalyst is often required to form the polymeric shell of the microparticle.

Given its catalytic activity in polyester (B1180765) and polyurethane formation, this compound could be employed to initiate or accelerate the polymerization process at the interface of an emulsion, leading to the formation of solid microparticles. The choice of catalyst can influence the morphology, size, and shell thickness of the resulting microparticles, which are critical parameters for their application in areas such as drug delivery and controlled release of active ingredients.

Structural-Property Relationships in this compound-Modified Materials

The incorporation of this compound and related organotin compounds into polymer matrices serves as a critical method for tailoring the final properties of advanced materials. These tin compounds primarily function as catalysts in polymerization reactions (e.g., for polyurethanes and polyesters) and as thermal stabilizers (e.g., for polyvinyl chloride). Their influence on the material's properties is a direct consequence of their effect on the polymer's molecular structure, such as molecular weight, crosslink density, and the prevention of degradation. The relationship between the structural changes induced by these organotin compounds and the resulting mechanical and thermal properties is a key area of study in polymer science.

Detailed research findings indicate that the presence of organotin compounds during polymerization significantly accelerates the reaction rates. For instance, in polyurethane systems, catalysts like dibutyltin diacetate (DBTDA) and dibutyltin dilaurate (DBTDL) promote the reaction between polyols and isocyanates. This acceleration in the curing process leads to the formation of a cross-linked network, and the efficiency of the catalyst can directly influence the density of this network. A more completely cured and higher crosslink density network generally results in enhanced mechanical properties, such as hardness and scratch resistance.

In the context of thermal stability, organotin compounds are highly effective in preventing the thermal degradation of polymers like PVC. At elevated temperatures, PVC tends to undergo dehydrochlorination, which leads to discoloration and a significant loss of mechanical integrity. Organotin stabilizers, such as methyl tin mercaptide, work by substituting labile chlorine atoms in the PVC structure, thereby inhibiting the initiation of this degradation process. This stabilizing effect directly translates to a higher decomposition temperature and a longer service life for the material at high temperatures.

Research Findings on Mechanical Properties

The catalytic activity of organotin compounds has a direct impact on the mechanical characteristics of the final polymer. In polyurethane coatings, for example, the concentration of the organotin catalyst can be fine-tuned to achieve a desired balance of properties. Research on the effect of Dibutyltin Dilaurate (DBTDL), a closely related organotin catalyst, in polyurethane paint demonstrates a clear structure-property relationship. Increasing the catalyst concentration generally leads to improved hardness and gloss due to a more complete and rapid polymerization reaction. However, an excessively high catalyst concentration can negatively impact adhesion. insightsociety.org

A study on castor oil-based polyurethane/cellulose (B213188) composites highlighted that the addition of a DBTDL catalyst was essential to enhance both the tensile strength and the elongation at break of the material. researchgate.net This improvement is attributed to the catalyst's role in promoting better interaction between the polyurethane matrix and the cellulose filler, preventing filler aggregation and leading to a more uniform and robust composite structure. researchgate.net

Table 1: Effect of Dibutyltin Dilaurate (DBTDL) Concentration on Polyurethane Paint Properties

| DBTDL Concentration (%) | Drying Time (minutes at 80-90°C) | Hardness | Adhesion (%) | Gloss |

| 0.1 | 30 | Good | 100 | Good |

| 0.2 | 30 | Good | 100 | Good |

| 0.3 | 30 | Good | <100 | Good |

Data sourced from a study on the impact of DBTDL concentration in polyurethane paint. insightsociety.org

Research Findings on Thermal Properties

The role of organotin compounds as thermal stabilizers for PVC is well-documented, with research providing quantitative data on their effectiveness. The introduction of these stabilizers significantly increases the thermal stability of PVC by delaying the onset of dehydrochlorination.

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these materials. Studies have shown that PVC stabilized with organotin compounds exhibits a higher decomposition temperature compared to unstabilized PVC. For instance, research on plasticized PVC films demonstrated that the presence of an organotin stabilizer (dioctyl tin bis isooctyl thioglycollate) delayed the evolution of hydrochloric acid (HCl), a key indicator of PVC degradation, from 2.5 hours to 14.3 hours at 160°C. researchgate.netresearchgate.netresearchgate.net

Further research comparing different types of thermal stabilizers in neat PVC has quantified the increase in the decomposition temperature (Td). Methyl tin mercaptide (MT), an organotin stabilizer, was shown to be highly effective in increasing the thermal stability of PVC.

Table 2: Decomposition Temperature (Td) of Neat PVC with Various Thermal Stabilizers

| Stabilizer | Decomposition Temperature (Td) (°C) |

| None | 258.4 |

| Calcium/Zinc Complex (Ca/Zn) | 266.1 |

| Lead Stearate (PbSt₂) | 275.5 |

| Methyl Tin Mercaptide (MT) | 284.2 |

Data adapted from a study on the thermal and structural stabilization of PVC. researchgate.net

These findings underscore the critical structural-property relationships that are manipulated through the use of this compound and its analogues in polymer science. By controlling the catalytic activity or the stabilizing efficiency of these organotin compounds, it is possible to engineer materials with tailored mechanical and thermal properties to meet the demands of advanced applications.

Emerging Research Directions and Future Perspectives for Diacetyloxytin

Development of Novel Diacetyloxytin Derivatives with Tunable Reactivity

A significant area of future research lies in the synthesis of novel derivatives of this compound to fine-tune its reactivity for specific applications. The reactivity of organotin compounds is highly dependent on the nature and number of organic groups attached to the tin atom. nih.gov By systematically modifying the organic ligands, researchers can modulate the Lewis acidity of the tin center, thereby controlling its catalytic activity and reaction selectivity. rjpbcs.com

The synthesis of new this compound derivatives can be achieved through several established methods in organotin chemistry, including redistribution reactions and reactions of organotin halides with various nucleophiles. wikipedia.orggelest.com For instance, the substitution of the acetyl groups with other carboxylates or different functional moieties can lead to derivatives with altered steric and electronic properties. This tailored approach allows for the design of catalysts with enhanced performance in specific chemical transformations.

Future work will likely focus on creating a library of this compound derivatives and screening them for catalytic efficacy in reactions such as esterification, transesterification, and polymerization. rjpbcs.comrsc.org The goal is to develop derivatives that offer higher yields, better selectivity, and improved stability under various reaction conditions.

Table 1: Potential this compound Derivatives and Their Tunable Properties

| Derivative Class | Modifying Ligand (Example) | Expected Change in Reactivity | Potential Application |

| Alkyltin Acylates | Long-chain carboxylates | Increased solubility in nonpolar media | Polymer additives |

| Aryltin Acylates | Phenylacetate | Modified electronic properties | Catalysis in aromatic synthesis |

| Halogenated Acylates | Trifluoroacetate | Enhanced Lewis acidity | Catalyst for demanding esterifications |

| Functionalized Acylates | Amino acid-based ligands | Introduction of chirality and biocompatibility | Asymmetric catalysis, biomaterials |

This compound in Sustainable Chemical Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are a major driver in modern chemical research. rsc.org Organotin compounds, including this compound, are being explored for their potential role in developing more sustainable chemical processes. One key aspect is their use as efficient catalysts, which can reduce energy consumption by allowing reactions to proceed under milder conditions.

A promising application is in the synthesis of biodegradable polymers and the use of renewable feedstocks. this compound and its derivatives can act as catalysts in polymerization reactions, contributing to the development of greener plastics and materials. Furthermore, their catalytic activity in transesterification reactions is relevant to the production of biofuels.

Research in this area will focus on designing this compound-based catalytic systems that are highly efficient, recyclable, and operate under environmentally benign conditions, such as in solvent-free systems or using greener solvents. nih.gov The development of heterogeneous catalysts, where the this compound moiety is immobilized on a solid support, is a particularly attractive strategy for improving catalyst recovery and reuse, thereby minimizing waste. rsc.org

Computational Design of this compound-Based Materials

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules, thereby accelerating the design of new materials. researchgate.net Ab initio computational studies can elucidate reaction mechanisms involving organotin compounds, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net

For this compound, computational modeling can be used to:

Predict the geometric and electronic structures of novel derivatives.

Simulate reaction pathways to understand catalytic mechanisms. researchgate.net

Screen potential derivatives for desired properties before their synthesis, saving time and resources.

Design materials with specific thermal, optical, or electronic properties.

For example, density functional theory (DFT) calculations can be employed to study the coordination chemistry of this compound and its interaction with substrates, which is crucial for understanding its catalytic activity. researchgate.net Such computational studies can guide experimental efforts in synthesizing new this compound-based materials with tailored functionalities for applications in electronics, coatings, and advanced polymers. uobabylon.edu.iq

Advanced Characterization Techniques for In-Situ Monitoring of this compound Reactions

A deeper understanding of reaction mechanisms requires the ability to monitor chemical transformations in real-time. Advanced in-situ spectroscopic techniques are becoming increasingly important for studying catalytic reactions involving organotin compounds. spectroscopyonline.comyoutube.com Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates and the kinetics of a reaction as it occurs. spectroscopyonline.comyoutube.com

The application of these techniques to reactions catalyzed by this compound can help to:

Identify transient species and reaction intermediates. spectroscopyonline.com

Elucidate the role of the catalyst in the reaction mechanism.

Optimize reaction conditions for improved yield and selectivity.

Future research will likely involve the development and application of more sophisticated in-situ characterization methods, potentially coupling multiple spectroscopic techniques to gain a more comprehensive picture of the reaction dynamics. researchgate.net This will be instrumental in unraveling the complex chemistry of this compound and designing more efficient catalytic processes.

Table 2: In-Situ Spectroscopic Techniques for Monitoring this compound Reactions

| Technique | Information Provided | Application in this compound Research |

| FTIR Spectroscopy | Vibrational modes of functional groups | Tracking changes in carbonyl and Sn-O bonds during catalysis |

| Raman Spectroscopy | Molecular vibrations, crystal lattice modes | Characterizing the structure of solid-state derivatives and catalysts |

| ¹¹⁹Sn NMR Spectroscopy | Chemical environment of the tin nucleus | Probing coordination changes at the tin center during a reaction |

| Mass Spectrometry | Molecular weight of reaction components | Identifying products and intermediates in the gas or liquid phase |

Multidisciplinary Research Initiatives for this compound Applications

The full potential of this compound can be realized through collaborative research efforts that span multiple scientific disciplines. The unique properties of organotin compounds make them relevant to a wide range of fields, from materials science and catalysis to biology and environmental science. uobabylon.edu.iqlupinepublishers.com

Multidisciplinary initiatives could focus on:

Materials Science: Developing new polymers, coatings, and nanocomposites with enhanced properties using this compound as a catalyst or stabilizer. uobabylon.edu.iq

Catalysis: Designing highly selective and efficient catalytic systems for organic synthesis and industrial processes. rsc.org

Bio-organometallic Chemistry: Exploring the potential of this compound derivatives in medicinal applications, building on the known biological activities of other organotin compounds. nih.govnih.govfrontiersin.org

Environmental Chemistry: Studying the environmental fate and impact of this compound-based materials to ensure their sustainable use.

By bringing together experts from different fields, these initiatives can foster innovation and lead to the development of new technologies based on this compound. Such collaborations are essential for addressing complex scientific challenges and translating fundamental research into practical applications.

Q & A

Q. How can conflicting data on this compound’s catalytic activity in cross-coupling reactions be resolved?

- Methodological Approach : Conduct systematic variability analyses to isolate factors causing discrepancies (e.g., trace moisture, ligand degradation). Use design of experiments (DoE) to test interactions between variables (temperature, solvent, catalyst loading). Compare results with computational mechanistic studies (e.g., transition state modeling) to identify rate-limiting steps . Publish raw datasets and statistical codes to enable meta-analyses .

Q. What strategies are recommended for elucidating this compound’s reaction mechanisms under non-ambient conditions?

- Methodological Approach : Apply in situ spectroscopic methods (e.g., IR or Raman spectroscopy) to track intermediate formation at high temperatures or pressures. Pair kinetic isotope effects (KIE) studies with isotopic labeling (²H, ¹³C) to distinguish between concerted and stepwise pathways. Validate hypotheses using ab initio molecular dynamics (AIMD) simulations .

Q. How can researchers address reproducibility challenges in this compound-based polymer stabilization studies?

- Methodological Approach : Standardize polymer matrices (e.g., molecular weight, crystallinity) and environmental conditions (humidity, UV exposure). Use accelerated aging tests with Arrhenius modeling to extrapolate long-term stability. Disclose batch-specific impurities (e.g., residual catalysts) in supplementary materials to contextualize variability .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent bioactivity data?

- Methodological Approach : Use non-linear regression (e.g., Hill equation) to model dose-response relationships. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed datasets, implement non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .

Q. How should contradictions between computational predictions and experimental results for this compound’s reactivity be addressed?

- Methodological Approach : Reassess computational parameters (e.g., solvation models, basis sets) to align with experimental conditions. Perform sensitivity analyses to identify error-prone variables (e.g., enthalpy-entropy compensation). Collaborate with interdisciplinary teams to reconcile discrepancies through iterative hypothesis testing .

Ethical & Reporting Standards

Q. What criteria should guide the inclusion of this compound research in systematic reviews?

Q. How can researchers ensure compliance with journal requirements when publishing this compound studies?

- Methodological Approach : Adhere to the Beilstein Journal of Organic Chemistry standards: provide full experimental details for novel compounds, deposit spectral data in public repositories (e.g., PubChem), and limit main-text tables to critical findings. Use SI for extended datasets and computational workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.